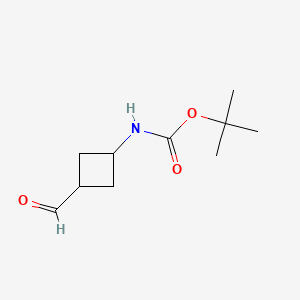

tert-butyl N-(3-formylcyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-formylcyclobutyl)carbamate can be synthesized through several routes. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.

Substitution: Substitution reactions may involve reagents such as halides or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

Tert-butyl N-(3-formylcyclobutyl)carbamate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in multiple reaction pathways, making it valuable in drug development.

- Example : The compound can be utilized in the synthesis of lacosamide, a medication used for epilepsy and neuropathic pain. The synthetic route involves using this compound as a starting material to create more complex structures necessary for pharmacological activity .

Protecting Group in Organic Synthesis

The tert-butyl carbamate moiety is often employed as a protecting group for amines during organic synthesis. This application is crucial when selective reactions are required, allowing chemists to manipulate other functional groups without affecting the protected amine.

- Application in Reaction Conditions : The compound can withstand various reaction conditions and can be deprotected under mild conditions, making it suitable for multi-step synthesis processes .

Research has indicated that derivatives of this compound exhibit biological activity, which can be explored for therapeutic purposes. For instance, compounds similar to this compound have shown potential as inhibitors in enzymatic reactions linked to neurodegenerative diseases .

- In Vitro Studies : Investigations into the protective effects against amyloid beta-induced toxicity in astrocytes have been conducted, demonstrating that such compounds may play a role in neuroprotection .

Data Table of Applications

Case Study 1: Synthesis of Lacosamide

In a study focused on synthesizing lacosamide, this compound was identified as a critical intermediate. The synthesis involved several steps where the compound was reacted with specific amines under controlled conditions to yield high-purity products suitable for pharmacological testing.

Case Study 2: Neuroprotective Effects

Research involving cell cultures demonstrated that derivatives of this compound could reduce oxidative stress markers when exposed to amyloid beta peptides. This suggests potential applications in developing treatments for Alzheimer's disease and other neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparación Con Compuestos Similares

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Benzyl carbamate

- Methyl carbamate

- Phenyl carbamate

Uniqueness: tert-Butyl N-(3-formylcyclobutyl)carbamate is unique due to its specific structure, which includes a formyl group attached to a cyclobutyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates .

Actividad Biológica

tert-butyl N-(3-formylcyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its anti-inflammatory and neuroprotective effects.

- IUPAC Name : rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 171549-91-0

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclobutyl amine. The reaction conditions often include the use of coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, several compounds demonstrated promising anti-inflammatory effects, with inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models . This suggests that the compound may serve as a potential alternative to traditional NSAIDs.

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from amyloid beta (Aβ) induced toxicity, which is relevant in Alzheimer's disease research. The compound was tested against Aβ1-42, where it improved cell viability significantly compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ1-42 .

In vivo studies involving scopolamine models revealed that while the compound reduced oxidative stress markers (malondialdehyde levels), it did not exhibit significant efficacy compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and mechanism of action in neuroprotection.

Case Studies

Discussion

The biological activity of this compound suggests it may be a valuable candidate for further pharmaceutical development, particularly in treating inflammatory conditions and neurodegenerative diseases such as Alzheimer's. Its dual activity as an anti-inflammatory agent and a neuroprotective compound opens avenues for research into new therapeutic strategies.

Propiedades

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 |

Source

|

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.